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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845 Get Quote

An In-Depth Technical Guide to uPSEM792 Hydrochloride: A Chemogenetic Tool for Neuronal

Modulation

Introduction
uPSEM792 hydrochloride is a potent and selective agonist for the pharmacologically selective

actuator module (PSAM) 4-Glycine Receptor (PSAM⁴-GlyR) and PSAM⁴-5-Hydroxytryptamine

type 3 Receptor (PSAM⁴-5HT3).[1][2] As a key component of a chemogenetic system,

uPSEM792 allows for precise temporal and spatial control of neuronal activity in preclinical

research models, including rodents and non-human primates.[2][3] This ultrapotent

pharmacologically selective effector molecule (uPSEM) retains the potency of varenicline for its

target receptors but exhibits enhanced chemogenetic selectivity, making it a valuable tool for

dissecting neural circuits and their role in behavior and disease.[1][2] This guide provides a

comprehensive overview of the discovery, pharmacological profile, and experimental use of

uPSEM792 hydrochloride for researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action
uPSEM792 is an ultrapotent agonist for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3

chimeric ion channels.[1] The PSAM⁴ ligand-binding domain is derived from a modified α7

nicotinic acetylcholine receptor (nAChR) that does not respond to endogenous ligands.[4]

When coupled to the chloride-conducting pore of the glycine receptor (GlyR), activation by

uPSEM792 leads to chloride influx and subsequent hyperpolarization, effectively silencing the
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neuron.[5] Conversely, when coupled to the cation-selective pore of the 5-HT3 receptor, its

activation would lead to depolarization and neuronal activation.[5]

A key advantage of uPSEM792 is its high selectivity for the engineered PSAM⁴ receptors over

native receptors.[1][2] It exhibits over 10,000-fold agonist selectivity for PSAM⁴-GlyR compared

to α7-GlyR, α7-5HT3, and the native 5HT3 receptor.[1] While it retains some affinity for the

α4β2 nAChR, it is 230-fold more selective for PSAM⁴-GlyR and acts as only a weak partial

agonist at α4β2 nAChR.[1]

Signaling Pathway for Neuronal Silencing
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Caption: uPSEM792 activation of PSAM⁴-GlyR leads to neuronal silencing.

Quantitative Data
The following tables summarize the key quantitative data for uPSEM792 hydrochloride.
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Table 1: Binding Affinity and Selectivity
Target Binding Affinity (Ki) Notes

Primary Targets

PSAM⁴-GlyR 0.7 nM[1][6], 2.62 nM[7] High-affinity agonist.

PSAM⁴-5HT3 <10 nM[1][2] Potent agonist.

Off-Targets

α4β2 nAChR 5.3 nM[7][8]
Weak partial agonist (~10%).

[1]

α7 nAChR Low affinity[7]
>10,000-fold selective for

PSAM⁴-GlyR.[1][2]

5HT3-R >10,000-fold selectivity[1][2] Highly selective.

Table 2: Pharmacokinetic Parameters in Rhesus
Monkeys

Parameter
Subcutaneous (s.c.)
Administration

Intravenous (i.v.)
Administration

Dose 0.87 mg/kg[3] 0.87 mg/kg[3]

Cmax (Plasma) ~2 µM[3]
Not specified, but higher than

s.c.[3]

Tmax (CSF) 120 min[3] 60 min[3]

Cmax (CSF) 356.26 nM (98.95 ng/mL)[3] 405.76 nM (112.7 ng/mL)[3]

Brain Parenchyma Conc.

(Microdialysis)
150 - 254 nM[3] Not applicable

Table 3: Physicochemical Properties
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Property Value

Molecular Formula C₁₄H₁₅N₃O·HCl[1]

Molecular Weight 277.75 g/mol [1]

Appearance Yellow solid[2]

Solubility Soluble to 100 mM in water.[1][2]

Purity ≥98%[1]

CAS Number 2341841-08-3[1]

Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is adapted from a study evaluating the binding of uPSEM792 to PSAM⁴-GlyR

expressed in HEK-293 cells.[7][8]

Objective: To determine the binding affinity (Ki) of uPSEM792 for PSAM⁴-GlyR.

Materials:

HEK-293 cells transduced with PSAM⁴-GlyR.

Tris-HCl buffer (50 mM, pH 7.4).

CaCl₂ (8 mM).

[³H]ASEM (radioligand).

Unlabeled ASEM (for determining non-specific binding).

uPSEM792 hydrochloride (test compound).

Protease inhibitor cocktail.

96-well plate harvester.
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Scintillation liquid.

Microplate scintillation counter.

Methodology:

Membrane Preparation: a. Harvest HEK-293 cells expressing PSAM⁴-GlyR 48 hours post-

transduction.[8] b. Suspend cells in ice-cold Tris-HCl buffer with a protease inhibitor cocktail.

[8] c. Homogenize the cell suspension using a Polytron homogenizer.[8] d. Centrifuge the

homogenate at 48,000g for 50 minutes at 4°C.[8] e. Wash the resulting membrane pellet

twice by resuspension and centrifugation.[8] f. Quantify protein concentration using the

bicinchoninic acid (BCA) method.[8]

Binding Assay: a. Incubate cell membranes (50 µg protein/mL) in Tris-HCl buffer containing 8

mM CaCl₂.[7] b. Add a fixed concentration of [³H]ASEM (e.g., 2 nM).[7] c. Add increasing

concentrations of uPSEM792 to compete with the radioligand. d. For non-specific binding,

use a high concentration of unlabeled ASEM (e.g., 1 µM).[7] e. Incubate the mixture for 2

hours at room temperature.[7]

Separation and Counting: a. Rapidly filter the incubation mixture through a 96-well plate

harvester to separate free and membrane-bound radioligand.[8] b. Wash the filters with ice-

cold Tris-HCl buffer.[8] c. Add scintillation liquid to each well and incubate overnight.[8] d.

Measure radioactivity using a microplate counter.[8]

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total

binding. b. Plot the percentage of specific binding against the logarithm of the uPSEM792

concentration. c. Determine the IC₅₀ value from the resulting competition curve and calculate

the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vitro Binding Assay
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Caption: Workflow for determining the binding affinity of uPSEM792.
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Protocol 2: Preparation and Administration for In Vivo
Studies
This protocol is based on pharmacokinetic studies in rhesus monkeys.[3]

Objective: To prepare uPSEM792 hydrochloride for systemic administration and to describe

the administration procedure.

Materials:

uPSEM792 hydrochloride powder.

Sterile saline.

Sterile 0.22 µm filter.

Formulation:

Dissolve uPSEM792 hydrochloride in sterile saline to the desired concentration (e.g., 1.0

mg/mL).

Ensure the pH is neutral (pH 6-7).

Pass the solution through a 0.22 µm sterile filter prior to administration.[3]

Administration (Rhesus Monkeys):

Dosage: A dose of 0.87 mg/kg (correcting for the hydrochloride salt) has been used.[3]

Routes:

Subcutaneous (s.c.): Inject the sterile solution subcutaneously.

Intravenous (i.v.): Administer the sterile solution intravenously.

Note: For rodent studies, similar sterile preparation techniques are required. Dosages should

be determined based on the specific experimental goals.
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Synthesis Overview
The synthesis of uPSEM792 has been developed to allow for radiolabeling with Carbon-11

([¹¹C]) for use in Positron Emission Tomography (PET) imaging. The radiosynthesis involves a

[¹¹C]-methylation step. A protected precursor molecule is treated with [¹¹C]iodomethane,

followed by a base deprotection step to yield [¹¹C]uPSEM792 in high radiochemical purity.[5][7]

This enables non-invasive, in vivo visualization of PSAM⁴-GlyR expression.[7]

Preclinical Findings
Studies in rodents and non-human primates have demonstrated that uPSEM792 is a brain-

penetrant molecule suitable for in vivo neuroscience research.[1][3]

Neuronal Silencing: In brain slices, uPSEM792 strongly suppresses the activity of cortical

neurons expressing PSAM⁴-GlyR at low nanomolar concentrations (1-15 nM).[2]

Brain Penetrance: Following systemic administration in rhesus monkeys, uPSEM792

crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and

brain parenchyma sufficient to activate PSAM receptors.[3]

Pharmacokinetics: The compound demonstrates good bioavailability and relatively slow

washout after both subcutaneous and intravenous administration in monkeys.[3]

Safety and Off-Target Effects: At effective doses in non-human primates, uPSEM792 did not

produce significant effects on heart rate or sleep compared to vehicle controls.[3] It also

showed negligible conversion to potential metabolites like varenicline or hydroxyvarenicline.

[3]

Efflux Transporter Substrate: Despite some in vitro data suggesting it is not a P-glycoprotein

substrate[2], in vivo studies in knockout mice indicate that uPSEM792 and its radiolabeled

form are substrates for efflux transporters at the blood-brain barrier, which may contribute to

low brain uptake in PET imaging studies.[5][6][7]

Selectivity Profile of uPSEM792
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Caption: Logical relationship of uPSEM792's binding and activity profile.

Conclusion
uPSEM792 hydrochloride is a highly potent and selective chemogenetic tool that enables

robust and specific control over genetically defined populations of neurons. Its ability to silence

neuronal activity via the PSAM⁴-GlyR system, combined with its brain penetrance and

favorable in vivo characteristics, makes it an indispensable molecule for functional studies of

neural circuits in both health and disease. The detailed pharmacological and experimental data

provided in this guide serve as a critical resource for researchers aiming to leverage the power

of this advanced chemogenetic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rndsystems.com [rndsystems.com]

2. uPSEM792 hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in
Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based
chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based
chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]

8. d-nb.info [d-nb.info]

To cite this document: BenchChem. [discovery and development of uPSEM792
hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2678845#discovery-and-development-of-upsem792-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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